![molecular formula C22H24N2O2 B5776104 2-(cinnamoylamino)-N-cyclohexylbenzamide](/img/structure/B5776104.png)
2-(cinnamoylamino)-N-cyclohexylbenzamide
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Overview
Description
2-(cinnamoylamino)-N-cyclohexylbenzamide is a compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of N-acyl benzamides and has been studied for its ability to modulate various biological processes.
Mechanism of Action
The exact mechanism of action of 2-(cinnamoylamino)-N-cyclohexylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(cinnamoylamino)-N-cyclohexylbenzamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to have analgesic effects by reducing pain sensitivity in animal models. In addition, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(cinnamoylamino)-N-cyclohexylbenzamide in lab experiments is its potential therapeutic properties in various biological processes. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder the development of targeted therapies.
Future Directions
Future research on 2-(cinnamoylamino)-N-cyclohexylbenzamide could focus on elucidating its mechanism of action and identifying specific targets for therapeutic intervention. Additionally, further studies could investigate the compound's potential in treating specific diseases or conditions, such as cancer, inflammation, and pain. Finally, research could also focus on developing more efficient synthesis methods for the compound.
Synthesis Methods
The synthesis of 2-(cinnamoylamino)-N-cyclohexylbenzamide involves the reaction of cinnamic acid with cyclohexylamine, followed by the reaction of the resulting cinnamoylcyclohexylamine with benzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
2-(cinnamoylamino)-N-cyclohexylbenzamide has been studied for its potential therapeutic properties in various biological processes. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. The compound has also been studied for its ability to modulate the immune system and regulate cell proliferation.
properties
IUPAC Name |
N-cyclohexyl-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(16-15-17-9-3-1-4-10-17)24-20-14-8-7-13-19(20)22(26)23-18-11-5-2-6-12-18/h1,3-4,7-10,13-16,18H,2,5-6,11-12H2,(H,23,26)(H,24,25)/b16-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYMDVGYSQWXDJ-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide |
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